(R)-(+)-3-Benzyloxy-1,2-propanediol

Overview

Description

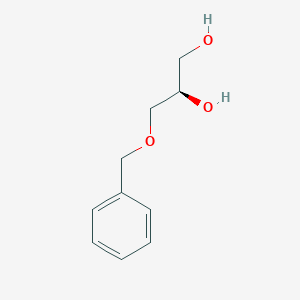

(R)-(+)-3-Benzyloxy-1,2-propanediol (CAS: 56552-80-8), also known as (R)-(+)-1-benzyl glycerol, is a chiral vicinal diol featuring a benzyl ether group at the third carbon of the 1,2-propanediol backbone . Its molecular formula is C₁₀H₁₄O₃, with a molecular weight of 182.22 g/mol. The compound is characterized by its (R)-configuration at the stereogenic center, which is critical for its enantioselective applications in organic synthesis and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-(+)-3-Benzyloxy-1,2-propanediol typically involves the protection of the hydroxyl groups of glycerol followed by benzylation. One common method is the reaction of ®-glycidol with benzyl alcohol in the presence of a strong base such as sodium hydride. The reaction is carried out under anhydrous conditions to prevent the formation of by-products.

Industrial Production Methods

On an industrial scale, the production of ®-(+)-3-Benzyloxy-1,2-propanediol can involve the use of continuous flow reactors to ensure consistent quality and yield. The process may include steps such as distillation and crystallization to purify the final product.

Chemical Reactions Analysis

Types of Reactions

®-(+)-3-Benzyloxy-1,2-propanediol undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form benzyl glycidyl ether.

Reduction: Reduction reactions can yield different diol derivatives.

Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride or lithium aluminum hydride are often used as reducing agents.

Substitution: Substitution reactions may involve reagents such as hydrochloric acid or sulfuric acid.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields benzyl glycidyl ether, while reduction can produce various diol derivatives.

Scientific Research Applications

Synthetic Applications

1. Chiral Building Block

(R)-(+)-3-Benzyloxy-1,2-propanediol serves as a crucial chiral building block in the synthesis of various compounds, including amino acids and other pharmaceuticals. Its chirality is essential for creating biologically active molecules with specific stereochemistry.

2. Synthesis of Cyclopropyl Chiron

This compound is employed in the synthesis of a cyclopropyl chiron, which is utilized in the preparation of 2,3-methanoamino acids. This application highlights its importance in developing complex organic structures with potential therapeutic effects .

Enantioseparation Techniques

1. Capillary Electrophoresis

This compound is used in capillary electrophoretic enantioseparation of vicinol diols. This method involves the use of β-cyclodextrin derivatives to achieve efficient separation based on the compound's chirality .

2. Ligand Exchange Micellar Electrokinetic Chromatography

The compound also participates in ligand exchange micellar electrokinetic chromatography, utilizing borate ions as a central ion to enhance the separation process. This technique is valuable for analyzing complex mixtures and purifying enantiomers .

Lipid Synthesis

This compound plays a significant role in synthesizing lipids through diacylation or dialkylation processes. For instance, it is involved in the immobilization of specific ether lipids such as DPTTC and DPTDC, which are critical for various biological applications .

Case Studies

Mechanism of Action

The mechanism by which ®-(+)-3-Benzyloxy-1,2-propanediol exerts its effects depends on its specific application. In biochemical assays, it may act as a substrate for enzymes, participating in catalytic reactions. The molecular targets and pathways involved can vary, but often include interactions with hydroxyl and benzyl groups, facilitating various chemical transformations.

Comparison with Similar Compounds

Structural and Functional Analogues of 1,2-Propanediol Derivatives

The table below summarizes key analogues of (R)-(+)-3-Benzyloxy-1,2-propanediol, highlighting differences in substituents, synthesis, and applications:

Detailed Comparative Analysis

Physicochemical Properties

- Thermal Stability: The benzyl group in this compound increases boiling point (>250°C) compared to unsubstituted 1,2-propanediol (188.6°C) . Phenoxy derivatives exhibit similar thermal stability but lower solubility in polar solvents due to aromaticity .

Mechanistic Insights

- Enzymatic Selectivity: Y. lipolytica’s Ylehd enzyme exhibits substrate-dependent enantiopreference due to steric and electronic interactions in the active site. Molecular dynamics simulations reveal that BGE’s benzyl group fits a hydrophobic pocket, favoring (S)-diol formation, while PGE’s phenoxy group alters binding orientation .

- Spiral Inversion in Liquid Crystals: (S)-1,2-propanediol esters undergo helical inversion at ~60°C due to conformational changes, a phenomenon absent in benzyloxy derivatives .

Biological Activity

(R)-(+)-3-Benzyloxy-1,2-propanediol is a chiral compound with significant implications in organic synthesis and medicinal chemistry. Its unique structure, characterized by a benzyloxy group attached to a propanediol backbone, allows it to exhibit diverse biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including data tables, case studies, and detailed research findings.

This compound has the molecular formula and a molecular weight of 182.22 g/mol. It exists as a solid at room temperature and is highly soluble in organic solvents. The compound's chirality plays a crucial role in its biological interactions and efficacy.

Antimicrobial Properties

Research has indicated that this compound exhibits notable antimicrobial activity. A study evaluated its efficacy against various bacterial strains, demonstrating significant inhibitory effects:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) µg/mL |

|---|---|

| Staphylococcus aureus | 625 - 1250 |

| Staphylococcus epidermidis | 500 - 1000 |

| Escherichia coli | 750 - 1500 |

| Pseudomonas aeruginosa | 1000 - 2000 |

This data suggests that this compound could potentially serve as a lead compound for developing new antibacterial agents .

Enantioselectivity in Biological Activity

The enantiomeric nature of this compound contributes to its distinct biological properties compared to its (S)-(-) counterpart. Studies have shown that the two enantiomers can exhibit different affinities for biological targets, which is critical in drug design. For instance, the (S)-(-) form has been utilized in separating chiral molecules due to its unique interactions with certain receptors .

Case Study 1: Antibacterial Efficacy

In a controlled study, this compound was administered to infected mice to evaluate its antibacterial properties. The results indicated a dose-dependent response where higher concentrations resulted in lower bacterial counts in the bloodstream:

- Dosage : 100 mg/kg, 200 mg/kg, and 400 mg/kg

- Outcome : Significant reduction in bacterial load was observed at all dosages compared to control groups.

This study highlights the potential of this compound as an effective antibacterial agent .

Case Study 2: Enantioselective Biocatalysis

A recent investigation into the enzymatic conversion of racemic glycidyl ethers highlighted the role of this compound as an intermediate product. The enzyme Ylehd from Yarrowia lipolytica showed high selectivity for converting benzyl glycidyl ether into its corresponding diol with high enantiomeric excess (ee). This process underscores the compound's utility in synthetic organic chemistry:

- Enzyme : Ylehd

- Conversion Efficiency : 95% ee within 20 minutes

This finding suggests that this compound could be pivotal in producing enantiomerically pure compounds for pharmaceutical applications .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for enantioselective preparation of (R)-(+)-3-Benzyloxy-1,2-propanediol, and how do reaction conditions influence stereochemical purity?

- Methodological Answer : The compound is synthesized via asymmetric epoxide ring-opening or enzymatic resolution. For example, chiral auxiliary-mediated reactions using (R)-glycidol derivatives and benzyl alcohol under basic conditions yield enantiomeric excess (>90% ee) . Kinetic control (low temperature, slow addition) minimizes racemization, while polar solvents (e.g., THF) enhance stereoselectivity . Purity is validated via chiral HPLC with β-cyclodextrin columns .

Q. How can researchers characterize the structural and electronic properties of this compound using spectroscopic and computational methods?

- Methodological Answer :

- NMR : -NMR shows distinct signals for the benzyloxy group (δ 7.3–7.5 ppm, multiplet) and diol protons (δ 3.5–4.0 ppm). -NMR confirms the stereochemistry via coupling constants (e.g., ) .

- DFT Calculations : Optimized geometries (B3LYP/6-311+G(d,p)) predict intramolecular hydrogen bonding between hydroxyl groups, stabilizing the (R)-configuration .

- Polarimetry : Specific rotation (c=1, CHCl₃) distinguishes enantiomers .

Advanced Research Questions

Q. What role does this compound play in enantioselective synthesis of bioactive molecules, and how do steric effects influence its reactivity?

- Methodological Answer : The compound serves as a chiral synthon in prostaglandin and glycerolipid synthesis. Its benzyloxy group acts as a protective moiety, enabling regioselective functionalization. Steric hindrance at the C3 position directs nucleophilic attacks to the less hindered C1 hydroxyl, as shown in Mitsunobu reactions with >80% yield . Computational docking studies (AutoDock Vina) correlate steric bulk with inhibition of enzymatic racemization .

Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives?

- Methodological Answer : Discrepancies in cytotoxicity data (e.g., IC₅₀ ranges from 10–100 μM in cancer cell lines) may arise from impurity profiles or assay conditions. Mitigation strategies:

- Purity Validation : LC-MS to detect trace benzyl chloride (<0.1% threshold) .

- Assay Standardization : Use of ATP-based viability assays (e.g., CellTiter-Glo®) under hypoxia-mimetic conditions .

- Meta-Analysis : Apply Cochrane Q-test to assess heterogeneity in published IC₅₀ values .

Q. What experimental designs are critical for studying the compound’s stability under oxidative or hydrolytic conditions?

- Methodological Answer :

- Oxidative Stability : Pseudo-first-order kinetics (UV-Vis monitoring at 254 nm) in H₂O₂/Fe²⁺ systems reveal a half-life of 2.5 hours at pH 6. Radical scavengers (e.g., BHT) extend stability by 40% .

- Hydrolytic Degradation : Accelerated aging (40°C, 75% RH) followed by chiral HPLC shows racemization <5% over 30 days. Acidic conditions (pH 3) promote cleavage of the benzyl ether .

Q. Key Research Gaps and Recommendations

- Mechanistic Studies : Elucidate the compound’s interaction with aquaporin-4 (AQP4) using molecular dynamics simulations .

- Polymer Science : Explore its utility in polyetherimide backbones to modulate and elasticity, analogous to 3-methoxy derivatives .

- Toxicology : Conduct OECD-compliant repeated-dose toxicity studies to clarify conflicting cytotoxicity reports .

Properties

IUPAC Name |

(2R)-3-phenylmethoxypropane-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O3/c11-6-10(12)8-13-7-9-4-2-1-3-5-9/h1-5,10-12H,6-8H2/t10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWCIBYRXSHRIAP-SNVBAGLBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COCC(CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC[C@@H](CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.